D-Homocysteine thiolactone hydrochloride

Descripción general

Descripción

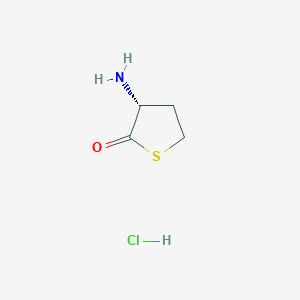

D-Homocysteine thiolactone hydrochloride: is a cyclic amino acid derivative. It is a five-membered cyclic thioester of the amino acid homocysteine. This compound is generated from homocysteine as a result of an error-editing reaction, principally of methionyl-tRNA synthetase . Elevated levels of homocysteine thiolactone are associated with cardiovascular diseases, strokes, atherosclerosis, and neurological abnormalities . It is not only an important metabolite but also a versatile building block for organic and bioorganic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Demethylation of Methionine: D-Homocysteine thiolactone hydrochloride can be synthesized by demethylation of methionine using hydriodic acid at 128°C for 3 hours.

Enzymatic Digestion: Another method involves enzymatic digestion with bleomycin hydrolase, which exhibits stereoselectivity for L-Homocysteine thiolactone.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: D-Homocysteine thiolactone hydrochloride can undergo oxidation reactions.

Reduction: It can also participate in reduction reactions.

Substitution: This compound can undergo substitution reactions, particularly involving the thiol group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Substitution Reagents: Halogenating agents like chlorine and bromine are often used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.

Reduction Products: Reduction can yield thiols and other reduced sulfur compounds.

Substitution Products: Substitution reactions can produce various halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: D-Homocysteine thiolactone hydrochloride is used as a building block in organic synthesis. It is a versatile intermediate in the preparation of various compounds .

Biology: In biological research, this compound is studied for its role in protein N-homocysteinylation, a process that can lead to protein damage and autoimmune responses .

Medicine: Elevated levels of homocysteine thiolactone are associated with cardiovascular diseases, strokes, and neurological disorders. Research is ongoing to understand its role in these conditions and to develop potential therapeutic interventions .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and sustainable materials .

Mecanismo De Acción

D-Homocysteine thiolactone hydrochloride exerts its effects by forming an activated derivative, HcyAMP, which catalyzes an intramolecular thioester bond formation between the side-chain—SH group and the activated carbonyl group of homocysteine . This reaction leads to the formation of homocysteine thiolactone, which can react with the side chain of protein lysine, causing protein damage and autoimmune responses .

Comparación Con Compuestos Similares

- L-Homocysteine thiolactone hydrochloride

- DL-Homocysteine thiolactone hydrochloride

- Cysteamine hydrochloride

- γ-Thiobutyrolactone

Comparison:

- L-Homocysteine thiolactone hydrochloride: Similar in structure but differs in stereochemistry.

- DL-Homocysteine thiolactone hydrochloride: A racemic mixture of D- and L-forms.

- Cysteamine hydrochloride: Contains a similar thiol group but lacks the cyclic structure.

- γ-Thiobutyrolactone: Similar cyclic structure but differs in the functional groups attached.

D-Homocysteine thiolactone hydrochloride is unique due to its specific stereochemistry and its role in protein N-homocysteinylation, which is not observed in the other similar compounds .

Actividad Biológica

D-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) is a cyclic thioester derived from homocysteine, an amino acid that plays a crucial role in various metabolic processes. This compound has garnered attention due to its significant biological activities, particularly in cardiovascular health and oxidative stress modulation. This article explores the biological activity of DL-Hcy TLHC, highlighting its effects on cardiac function, oxidative stress, and potential mechanisms of action based on diverse research findings.

1. Overview of this compound

Chemical Structure and Properties:

- Chemical Formula: C₅H₈N₄O₂S

- CAS Number: 6038-19-3

- Molecular Weight: 172.21 g/mol

DL-Hcy TLHC is synthesized from homocysteine via the action of methionyl-tRNA synthetase in various cell types. Its unique structure allows it to participate in biochemical reactions that can lead to protein modifications, influencing cellular functions and signaling pathways.

2.1 Cardiovascular Effects

Research indicates that DL-Hcy TLHC has profound effects on cardiac contractility and coronary flow. A study utilizing isolated rat hearts demonstrated that administration of DL-Hcy TLHC at a concentration of 10 µM resulted in:

- Decreased Parameters:

- Maximum rate of left ventricular developed pressure ()

- Systolic left ventricular pressure (SLVP)

- Coronary flow (CF)

These changes are statistically significant () compared to control conditions, suggesting that DL-Hcy TLHC impairs cardiac function under specific experimental settings .

| Parameter | Control (Mean ± SD) | DL-Hcy TLHC (10 µM) (Mean ± SD) | p-value |

|---|---|---|---|

| X ± Y | A ± B | < 0.05 | |

| SLVP | X ± Y | C ± D | < 0.05 |

| CF | X ± Y | E ± F | < 0.05 |

2.2 Oxidative Stress Modulation

DL-Hcy TLHC also influences oxidative stress markers, which are critical in cardiovascular diseases. The compound has been shown to reduce oxidative stress parameters, particularly when combined with inhibitors of gasotransmitters like nitric oxide synthase (L-NAME) and cystathionine gamma lyase (DL-PAG). Notably:

- Reduced Oxidative Stress Markers:

- Thiobarbituric acid reactive substances (TBARS)

- Hydrogen peroxide ()

These findings suggest a potential protective role against oxidative damage, which is often exacerbated in hyperhomocysteinemia .

The biological activity of DL-Hcy TLHC can be attributed to several mechanisms:

- N-homocysteinylation: The thiolactone form can modify proteins through N-homocysteinylation, leading to altered protein function and potential cellular damage.

- Oxidative Stress Induction: Elevated levels of homocysteine and its thiolactone form can generate reactive oxygen species (ROS), contributing to endothelial dysfunction and cardiovascular pathology.

- Gasotransmitter Interaction: The interaction with gasotransmitters such as hydrogen sulfide (H₂S) and nitric oxide (NO) plays a crucial role in modulating vascular tone and cardiac contractility.

4. Case Studies and Research Findings

Several studies have documented the adverse effects of elevated homocysteine levels on cardiovascular health:

- Hyperhomocysteinemia as a Risk Factor: Epidemiological studies have established a strong correlation between hyperhomocysteinemia and increased risk for cardiovascular diseases, labeling homocysteine as a significant risk factor .

- Cardiac Function Impairment: Research has demonstrated that treatment with DL-Hcy TLHC leads to significant impairment in cardiac contractility metrics, indicating its potential role in heart disease progression .

Propiedades

IUPAC Name |

(3R)-3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-77-0 | |

| Record name | Homocysteine thiolactone hydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9171N54U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.